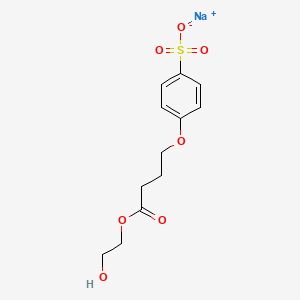![molecular formula C14H20 B14514168 3-Methylidenespiro[5.7]trideca-1,4-diene CAS No. 62985-49-3](/img/structure/B14514168.png)
3-Methylidenespiro[5.7]trideca-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenespiro[5.7]trideca-1,4-diene is an organic compound characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenespiro[5.7]trideca-1,4-diene typically involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene under reflux conditions. This reaction forms 1-(cyclooctylidenemethyl)piperidine, which is then subjected to further reactions to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 3-Methylidenespiro[5This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methylidenespiro[5.7]trideca-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds in the diene system.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include halogens (e.g., Br₂) and hydrogen halides (e.g., HBr).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition of HBr to the diene system can yield 1,2-addition or 1,4-addition products .
Scientific Research Applications
3-Methylidenespiro[5.7]trideca-1,4-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its reactivity and structural features make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Methylidenespiro[5.7]trideca-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These reactions often proceed through the formation of intermediate carbocations, which can then undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity in electrophilic addition reactions.
Isoprene: Another conjugated diene used in the synthesis of synthetic rubber.
Uniqueness
3-Methylidenespiro[5.7]trideca-1,4-diene is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to other conjugated dienes . This uniqueness makes it valuable in specialized applications where specific reactivity and structural features are required .
Properties
CAS No. |
62985-49-3 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3-methylidenespiro[5.7]trideca-1,4-diene |
InChI |
InChI=1S/C14H20/c1-13-7-11-14(12-8-13)9-5-3-2-4-6-10-14/h7-8,11-12H,1-6,9-10H2 |
InChI Key |
UVPMTEUEXXMBCT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2(CCCCCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


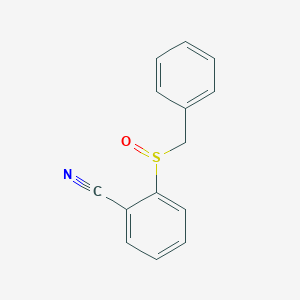


![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


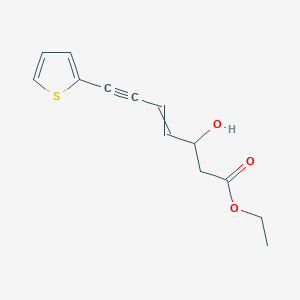
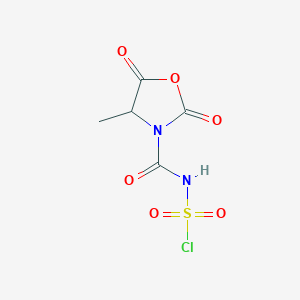
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

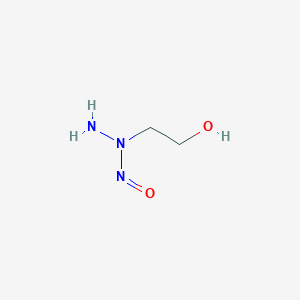
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
